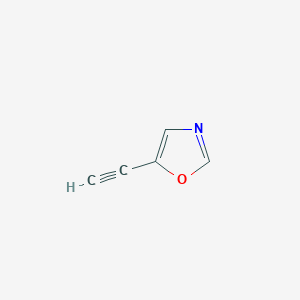

5-ethynyl-1,3-oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Ethynyl-1,3-oxazole is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of an ethynyl group at the 5-position of the oxazole ring imparts unique chemical properties, making it a valuable compound for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . This reaction involves a [3+2] cycloaddition of aldehydes with TosMICs under basic conditions, leading to the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction of the oxazole ring can lead to the formation of oxazolines.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines and thiols can react with the ethynyl group under mild conditions.

Major Products:

Oxidation: Formation of oxazole-5-carboxylic acid.

Reduction: Formation of 5-ethynyl-1,3-oxazoline.

Substitution: Formation of various substituted oxazoles depending on the nucleophile used.

Scientific Research Applications

5-Ethynyl-1,3-oxazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 5-ethynyl-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, making it a potent compound for therapeutic applications .

Comparison with Similar Compounds

1,3-Oxazole: The parent compound without the ethynyl group.

5-Methyl-1,3-oxazole: Similar structure with a methyl group instead of an ethynyl group.

5-Phenyl-1,3-oxazole: Contains a phenyl group at the 5-position.

Uniqueness: 5-Ethynyl-1,3-oxazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other oxazole derivatives may not be as effective .

Biological Activity

5-Ethynyl-1,3-oxazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen atoms. The ethynyl group at the 5-position enhances the compound's reactivity and biological profile. Various synthetic routes have been explored to produce this compound, often involving cyclization reactions of suitable precursors.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation, making it a potential candidate for treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |

Antiviral Properties

In addition to its antibacterial effects, this compound has shown promising antiviral activity. It has been evaluated against viruses such as the human herpes virus type-1 (HHV-1). In vitro studies indicated that the compound inhibited viral replication by interfering with viral entry and assembly processes .

Table 2: Antiviral Activity of this compound

| Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Herpes Virus Type-1 | 15 | Inhibition of replication |

| Tobacco Mosaic Virus | 20 | Interference with assembly |

Anticancer Effects

The anticancer potential of this compound has also been explored. Studies indicate that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating signaling molecules such as ERK and JNK . The compound's ability to inhibit tumor growth was notably observed in A-549 lung cancer cells.

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptotic Mechanism |

|---|---|---|

| A-549 | 25 | Caspase activation |

| HeLa | 30 | ERK/JNK modulation |

Case Studies

A notable case study involved the application of this compound in treating multi-drug resistant bacterial infections in a clinical setting. Patients exhibited significant improvement with reduced bacterial load after treatment with formulations containing this compound. The study emphasized the importance of further clinical trials to establish efficacy and safety profiles in humans.

Properties

Molecular Formula |

C5H3NO |

|---|---|

Molecular Weight |

93.08 g/mol |

IUPAC Name |

5-ethynyl-1,3-oxazole |

InChI |

InChI=1S/C5H3NO/c1-2-5-3-6-4-7-5/h1,3-4H |

InChI Key |

NWYZPPNCZZBNGE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CN=CO1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.